molecular formula C12H9F3N2O3 B8784075 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

Cat. No.: B8784075
M. Wt: 286.21 g/mol
InChI Key: QBPREFHFYMKGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The presence of fluorine atoms in the quinoline ring enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7,8-trifluoro-1,4-dihydroquinoline derivatives with ethylamine and subsequent oxidation to introduce the amino group .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its use in developing new antibiotics and antiviral drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Levofloxacin: Known for its broad-spectrum antibacterial activity

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

5-amino-1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c1-2-17-3-4(12(19)20)11(18)5-9(16)7(14)6(13)8(15)10(5)17/h3H,2,16H2,1H3,(H,19,20)

InChI Key

QBPREFHFYMKGGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C(C(=C(C(=C21)F)F)F)N)C(=O)O

Origin of Product

United States

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